molecular formula C16H16O2 B160456 Benzoin ethyl ether CAS No. 574-09-4

Benzoin ethyl ether

Cat. No. B160456
CAS RN: 574-09-4
M. Wt: 240.3 g/mol
InChI Key: KMNCBSZOIQAUFX-UHFFFAOYSA-N
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Description

Benzoin ethyl ether, also known as 2-Ethoxy-2-phenylacetophenone, is a chemical compound with the molecular formula C16H16O2 and a molecular weight of 240.30 g/mol . It appears as a white to almost white powder or crystal .


Molecular Structure Analysis

The molecular structure of this compound consists of 16 carbon atoms, 16 hydrogen atoms, and 2 oxygen atoms . It has a linear formula of C6H5COCH (OC2H5)C6H5 .


Physical And Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius . It has a melting point range of 56.0 to 61.0 degrees Celsius and a boiling point of 125 degrees Celsius at 20 mmHg . It is soluble in methanol .

Scientific Research Applications

Environmentally Friendly Synthesis

  • Benzoin ethyl ether can be synthesized using environmentally benign catalysts like NiAlCe-hydrotalcite. This method offers a safer and more efficient alternative to traditional synthesis methods that use toxic cyanide catalysts (Yan & Chen, 2013).

Photolysis Studies

  • Research on the photolysis of benzoin ethers, including this compound, in different environments like glassy ethanol and silicalite, has been conducted to understand their behavior under light exposure. These studies are crucial in photochemistry, providing insights into product formation and reaction mechanisms (Dasmohapatra & Wolff, 1992), (Dasmohapatra, Wolff, & Bünau, 1992).

Advanced Catalysis

  • Innovative methods for benzoin synthesis, like the use of alkaline modified g-C3N4 photocatalysts, have been explored. These advancements contribute to the development of efficient, non-toxic catalysts for organic synthesis under environmentally friendly conditions (Sun, Jiang, Zhang, & Wang, 2018).

Photochemistry in Organic Synthesis

  • This compound plays a role in the Paternò-Büchi reaction with furan derivatives, showcasing its significance in organic synthesis and photochemical reactions (D’Auria, Emanuele, & Racioppi, 2004).

Catalytic Synthesis

  • Studies on the catalytic synthesis of this compound using various catalysts, such as NiAl-HTLcs, contribute to the understanding of reaction mechanisms and optimization of synthesis processes (Xie Xian-mei, 2010), (Wu, Pang, An, & Xie, 2014).

Photocatalysis

  • Research on photocatalytic reactions, such as the synthesis of benzoin bis-ethers from alkynes and alcohols using visible light, demonstrates the potential of this compound in green chemistry applications (Lei, Yang, Zhang, Yuan, Wu, & Liu, 2018).

Microreactor Applications

  • The use of nano-TiO2 coated capillary microreactors has been explored for photocatalytic reactions involving this compound, indicating potential applications in microscale organic synthesis (Liu Jin-hua, 2009).

Nucleophilic Substitution Reactions

  • Studies on iron(III)-catalyzed nucleophilic substitution reactions involving benzoin and its derivatives, including this compound, contribute to the field of organic chemistry and catalysis (Mirzaei, Biswas, & Samec, 2012).

Safety and Hazards

Benzoin ethyl ether is classified as very toxic to aquatic life with long-lasting effects . It is recommended to avoid dust formation, avoid contact with skin, eyes, and clothing, and to use only under a chemical fume hood . In case of accidental ingestion or contact, immediate medical assistance should be sought .

Future Directions

While the future directions for Benzoin ethyl ether are not explicitly mentioned in the search results, the development of environmentally friendly catalysts for its synthesis represents a significant advancement . This could potentially lead to more sustainable and efficient production methods for this compound in the future.

properties

IUPAC Name

2-ethoxy-1,2-diphenylethanone
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InChI

InChI=1S/C16H16O2/c1-2-18-16(14-11-7-4-8-12-14)15(17)13-9-5-3-6-10-13/h3-12,16H,2H2,1H3
Source PubChem
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InChI Key

KMNCBSZOIQAUFX-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCOC(C1=CC=CC=C1)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C16H16O2
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DSSTOX Substance ID

DTXSID40862220
Record name Ethanone, 2-ethoxy-1,2-diphenyl-
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Molecular Weight

240.30 g/mol
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Physical Description

White crystalline powder; [Alfa Aesar MSDS]
Record name Benzoin ethyl ether
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CAS RN

574-09-4
Record name (±)-Benzoin ethyl ether
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Record name Ethanone, 2-ethoxy-1,2-diphenyl-
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Record name Ethanone, 2-ethoxy-1,2-diphenyl-
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Record name Ethanone, 2-ethoxy-1,2-diphenyl-
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Record name 2-ethoxy-1,2-diphenylethan-1-one
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Synthesis routes and methods

Procedure details

The powdered KOH is added slowly to the acrylic acid and the saccharose and water in a reaction flask kept in an ice-water bath. The temperature is kept between 40° and 50° C. After neutralization, the pH-value of the resulting solution is adjusted to 7.8. Then 2-hydroxyethyl methacrylate and the acetophenone are added. The mixture is then poured into the polymerization trough and polymerization is effected by UV-radiation at a bath temperature of 50° C. and a reaction temperature of 60° C. The product is readily millable.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula, weight, and structure of benzoin ethyl ether?

A1: this compound has the molecular formula C16H16O2 and a molecular weight of 240.30 g/mol. Its structure consists of two phenyl rings connected by a central carbon atom bearing a hydroxyl group and an ethoxy group.

Q2: Which spectroscopic techniques are used to characterize this compound?

A2: Several techniques are employed for characterization, including X-ray diffraction (XRD), Fourier transform infrared (FTIR) spectroscopy [, , ], and nuclear magnetic resonance (NMR) spectroscopy [].

Q3: How does the presence of this compound affect the properties of UV-curable materials?

A3: this compound acts as a photoinitiator in UV-curable materials. It facilitates polymerization upon exposure to UV light, enhancing curing speed and influencing final material properties like hardness, transparency, and adhesive strength [, ].

Q4: Are there specific materials where this compound shows enhanced compatibility or performance?

A4: Research indicates its effectiveness with various polymers. For instance, it successfully photocrosslinks polystyrene-block-polybutadiene-block-polystyrene (SBS) [], enhances grafting of styrene onto cotton cellulose [], and aids in preparing transparent siloxane-based hybrid UV-curable coating materials [].

Q5: How is this compound utilized in organic synthesis?

A5: this compound serves as a photoinitiator in various organic reactions, notably the synthesis of this compound itself from benzaldehyde and ethanol using catalysts like NiAl-LDHs/SiO2 [], NiAl-HTLcs [], and Cu-hydrotalcite [].

Q6: What role does this compound play in the synthesis of this compound from benzaldehyde and ethanol?

A6: In this particular reaction, this compound is not a catalyst but rather the desired product. Catalysts like NiAl-LDHs/SiO2 [] and NiAl-HTLcs [] promote the formation of this compound from the reactants benzaldehyde and ethanol.

Q7: What factors influence the catalytic performance of systems utilizing this compound in this compound synthesis?

A7: Factors such as the type of catalyst used (e.g., NiAl-LDHs/SiO2 [], NiAl-HTLcs [], Cu-hydrotalcite []), reaction temperature, reaction time, and the ratio of reactants impact the conversion of benzaldehyde and the selectivity towards this compound.

Q8: How does the structure of the catalyst impact the synthesis of this compound?

A8: The structure of catalysts, such as the presence of specific crystal phases, high crystallinity, and high surface area, significantly influences catalytic performance in this compound synthesis. For example, NiAl-HTLcs with a single phase and high crystallization exhibit excellent catalytic activity []. Similarly, dual-mesoporous ZSM-5 zeolite with highly b-axis-oriented large mesopores demonstrates exceptional catalytic performance, attributed to its unique structure providing ample active sites and efficient reactant access [].

Q9: Have computational methods been applied to study this compound and related reactions?

A9: Yes, computational chemistry, particularly the HF/3-21G method, has been used to elucidate the reaction mechanism of this compound formation. These studies highlight the significance of C6H5CHOC2H5OH as a key intermediate in the reaction pathway [].

Q10: How do structural modifications of this compound affect its photoinitiation efficiency?

A10: Research suggests that modifications to the benzoin core structure can significantly impact photoinitiation efficiency. For example, this compound shows higher initiation efficiency than other photoinitiators like anthraquinone and trinitrofluorenone when used in the photocrosslinking of SBS block copolymers [].

Q11: What is known about the stability of this compound?

A11: While specific degradation pathways are not extensively discussed in the provided papers, research indicates that this compound is a highly efficient alpha-scission photoinitiator []. This implies it undergoes photolysis upon UV exposure, breaking down into reactive radical species that initiate polymerization reactions.

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